Trifluoro(oxolan-1-ium-1-yl)boranuide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

trifluoro(oxolan-1-ium-1-yl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8BF3O/c6-5(7,8)9-3-1-2-4-9/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYMZNNGTHKHCJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]([O+]1CCCC1)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8BF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

462-34-0 | |

| Record name | (T-4)-Trifluoro(tetrahydrofuran)boron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=462-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to Trifluoro(oxolan-1-ium-1-yl)boranuide: From Discovery to Application in Modern Drug Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trifluoro(oxolan-1-ium-1-yl)boranuide, more commonly known as the boron trifluoride tetrahydrofuran complex (BF₃·THF), stands as a cornerstone reagent in modern organic synthesis. Its unique properties as a versatile and manageable Lewis acid have cemented its role in a myriad of chemical transformations, from polymerization to the intricate synthesis of pharmaceutical agents. This guide provides a comprehensive overview of BF₃·THF, tracing its historical context, detailing its synthesis and characterization, and exploring its critical applications in the landscape of drug discovery and development. By delving into the causality behind its reactivity and providing validated experimental protocols, this document serves as an essential resource for researchers aiming to harness the full potential of this powerful synthetic tool.

Historical Context and Discovery

The journey to understanding and utilizing this compound begins with its parent compound, boron trifluoride (BF₃). First discovered in 1808 by French chemists Joseph Louis Gay-Lussac and Louis Jacques Thénard, BF₃ was initially a chemical curiosity. However, its potent Lewis acidic nature was soon recognized, paving the way for its use as a catalyst.

The development of stable, easy-to-handle complexes of boron trifluoride was a significant leap forward. While the exact moment of the first synthesis of the BF₃·THF complex is not pinpointed to a single publication, the pioneering work of Nobel laureate Herbert C. Brown at the University of Chicago in the 1930s and 1940s on boranes and their etherates laid the crucial groundwork for the widespread adoption of these reagents.[1][2][3] Brown's extensive research into the reactions of diborane and the utility of boron trifluoride etherate in organic synthesis created the intellectual framework from which the use of BF₃·THF naturally evolved.[1][3] The complexation of gaseous, corrosive, and difficult-to-handle BF₃ with the readily available and convenient solvent tetrahydrofuran (THF) provided a solution that offered the potent reactivity of BF₃ in a more manageable liquid form.

Synthesis and Mechanism

The synthesis of this compound is a direct and exothermic Lewis acid-base reaction between boron trifluoride and tetrahydrofuran. Boron trifluoride, with its electron-deficient boron atom, acts as a potent Lewis acid, readily accepting a pair of electrons from the oxygen atom of the tetrahydrofuran molecule, which serves as the Lewis base.

Reaction Mechanism

The lone pair of electrons on the oxygen atom in THF attacks the empty p-orbital of the boron atom in BF₃. This coordination results in the formation of a stable dative bond, creating the this compound complex. The formation of this complex significantly moderates the reactivity of boron trifluoride, making it a more selective and controllable reagent compared to the free gas.

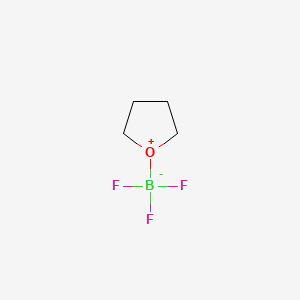

Caption: Lewis acid-base coordination between BF₃ and THF.

Laboratory-Scale Synthesis Protocol

While this compound is commercially available, a laboratory-scale preparation can be performed by bubbling boron trifluoride gas through anhydrous tetrahydrofuran. An industrial method involves the reaction of tetrahydrofuran vapor with boron trifluoride gas.[4]

Materials:

-

Boron trifluoride gas

-

Anhydrous tetrahydrofuran (distilled from sodium/benzophenone)

-

A three-necked round-bottom flask equipped with a gas inlet tube, a magnetic stirrer, and a drying tube.

Procedure:

-

To a pre-weighed, oven-dried, and argon-purged three-necked round-bottom flask, add a known volume of anhydrous tetrahydrofuran.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly bubble boron trifluoride gas through the stirred tetrahydrofuran. The reaction is exothermic, so the rate of addition should be controlled to maintain the temperature below 10 °C.

-

Continue the addition of boron trifluoride gas until the desired concentration is reached, which can be monitored by the increase in the weight of the flask.

-

Once the reaction is complete, purge the system with argon to remove any unreacted boron trifluoride gas.

-

The resulting solution of this compound can be used directly or stored under an inert atmosphere.

Physicochemical Properties and Characterization

This compound is a colorless to pale yellow liquid with a pungent odor. It is highly sensitive to moisture and should be handled under anhydrous conditions.

| Property | Value | Source |

| Molecular Formula | C₄H₈BF₃O | PubChem |

| Molecular Weight | 139.91 g/mol | PubChem |

| Appearance | Colorless to pale yellow liquid | [5] |

| Density | 1.268 g/mL at 25 °C | [5] |

| CAS Number | 462-34-0 | PubChem |

Spectroscopic Characterization

¹¹B NMR Spectroscopy: The ¹¹B NMR spectrum of this compound shows a characteristic upfield shift upon complexation of BF₃ with THF.[6] The chemical shift is reported to be approximately -2.8 ppm relative to BF₃·OEt₂.[7]

¹H NMR Spectroscopy: The ¹H NMR spectrum is consistent with the tetrahydrofuran moiety. The protons on the carbons adjacent to the oxygen atom (α-protons) are deshielded due to the coordination with the electron-withdrawing BF₃ group and typically appear as a multiplet. The β-protons appear as another multiplet further upfield.

Infrared (IR) Spectroscopy: The IR spectrum of the complex exhibits characteristic B-F stretching frequencies. The coordination of THF to BF₃ results in a shift of these bands compared to free BF₃. The spectrum of gaseous boron trifluoride shows strong absorption bands due to B-F stretching.[8] In the complex, these bands are typically observed in the 1100-1000 cm⁻¹ region.

Applications in Drug Development and Synthesis

The utility of this compound in drug development stems from its role as a potent yet controllable Lewis acid catalyst. It facilitates a wide range of chemical transformations that are crucial for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Key Reactions Catalyzed by BF₃·THF:

-

Friedel-Crafts Alkylation and Acylation: As a Lewis acid, BF₃·THF can activate electrophiles for the formation of carbon-carbon bonds in aromatic systems.

-

Epoxide Ring-Opening: It catalyzes the ring-opening of epoxides by nucleophiles, a key step in the synthesis of various functionalized molecules.

-

Hydroboration-Oxidation: In conjunction with a hydride source like sodium borohydride, BF₃·THF can be used to generate diborane in situ for the hydroboration of alkenes and alkynes.[9]

-

Cyclization Reactions: It promotes intramolecular cyclization reactions to form various heterocyclic and carbocyclic ring systems.[9]

Case Study: Synthesis of Aprepitant (NK1 Receptor Antagonist)

Aprepitant is a neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting. The synthesis of aprepitant and its analogs often involves steps where a Lewis acid catalyst is employed. For instance, in the preparation of intermediates for aprepitant, Lewis acids such as boron trifluoride can be utilized to facilitate key bond-forming reactions.[10]

Case Study: Synthesis of Sertraline (SSRI)

Sertraline is a selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of depression and anxiety disorders. While various synthetic routes to sertraline exist, some strategies employ reactions that can be catalyzed by Lewis acids like BF₃·THF or its etherate counterpart. For example, Friedel-Crafts type reactions to construct the tetralone core of sertraline are often promoted by Lewis acids.

Caption: Role of BF₃·THF in pharmaceutical synthesis.

Conclusion

This compound, or BF₃·THF, has evolved from a laboratory curiosity to an indispensable tool in the arsenal of synthetic organic chemists, particularly those in the field of drug development. Its convenient liquid form, coupled with the potent and tunable Lewis acidity of the boron trifluoride core, allows for a wide range of applications in the construction of complex molecular architectures. A thorough understanding of its historical context, synthesis, and reactivity is paramount for its effective and safe utilization. As the demand for novel and intricate pharmaceutical agents continues to grow, the importance of versatile and reliable reagents like this compound is set to increase, ensuring its continued prominence in the landscape of modern chemical synthesis.

References

- Brown, H. C. (1979). From Little Acorns to Tall Oaks—From Boranes Through Organoboranes. Nobel Lecture.

-

Britannica, T. Editors of Encyclopaedia (2025, December 15). Herbert Charles Brown. Encyclopedia Britannica. [Link]

- CN102911195A - Preparation method of boron trifluoride tetrahydrofuran.

-

Wikipedia contributors. (2023, December 12). Herbert C. Brown. In Wikipedia, The Free Encyclopedia. Retrieved January 27, 2026, from [Link]

- US6048985A - Borane-tetrahydrofuran complex method of storing and reacting borane.

- Arrieche, D. (2019). Boron trifluoride etherate in organic synthesis. MOJ Biorg Org Chem, 3(1), 1-9.

- Supporting Information for Deuteration of boranes: catalysed versus non-catalysed processes. The Royal Society of Chemistry.

- Experimental and Computational Study of the Formation Mechanism of the Diammoniate of Diborane: The Role of Dihydrogen Bonds. AWS.

- BF3·OEt2 and TMSOTf: A Synergistic Combination of Lewis Acids Supplementary Inform

- MedCrave online. (2019, January 21).

- Fisher Scientific. (n.d.). Boron trifluoride-tetrahydrofuran complex, BF{3} 45.5% 100 g.

- San Diego State University. (n.d.). 11B NMR Chemical Shifts.

- PMC. (2024, February 26).

- US8133994B2 - Preparation of aprepitant.

- MedCrave online. (2019, January 21).

- National Institute of Standards and Technology. (n.d.). Boron trifluoride. NIST Chemistry WebBook.

- ResearchGate. (2025, August 6).

- Synfacts. (2012). Synthesis of (+)-Sertraline.

- ACS Omega. (2019, July 19).

- ChemicalBook. (n.d.). Borane-trimethylamine complex(75-22-9) 1H NMR spectrum.

- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Strength of Lewis acid–Lewis base interactions. A 13C NMR study of the ether interchange in boron trifluoride complexes.

- ResearchGate. (n.d.). Fourier-transform infrared spectroscopy (FTIR) spectra of bulk boron and borophene flakes (450 rpm_6 h_1 g).

- School of Chemistry | University of Bristol. (n.d.). Enantioselective Syntheses of (þ)-Sertraline and (þ)

- Journal of the American Chemical Society. (2015, August 5).

- Quora. (2018, March 26). Why is BF3 the stronger acid than BH3?.

- PubMed. (n.d.). Boron trifluoride-etherate (Lewis acid) as an efficient acid at cyclization/cleavage reaction of D/L-amino acids affording the retention of their original configuration in the Edman sequencing method of peptides.

- ResearchGate. (2025, August 8). The Fourier transform infrared spectrum of the boron trifluoride-sulphur dioxide van der Waals complex.

- ResearchGate. (2025, August 7). ChemInform Abstract: Improved Industrial Synthesis of Antidepressant Sertraline.

- Reddit. (2022, October 10).

- ChemRxiv. (n.d.).

- Heyi Gas. (n.d.). Boron Trifluoride Tetrahydrofuran Complex 462-34-0.

Sources

- 1. nobelprize.org [nobelprize.org]

- 2. Herbert Charles Brown | Biography, Significance, Discoveries, & Nobel Prize | Britannica [britannica.com]

- 3. Herbert C. Brown - Wikipedia [en.wikipedia.org]

- 4. CN102911195A - Preparation method of boron trifluoride tetrahydrofuran - Google Patents [patents.google.com]

- 5. Boron Trifluoride Tetrahydrofuran Complex Wholesale, BF3 THF Complex Manufacturer | Heyi Gas [heyigasglobal.com]

- 6. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Boron trifluoride [webbook.nist.gov]

- 9. Boron trifluoride etherate in organic synthesis - MedCrave online [medcraveonline.com]

- 10. US8133994B2 - Preparation of aprepitant - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Synthesis, Handling, and Application of Boron Trifluoride Tetrahydrofuran Complex

Abstract

The boron trifluoride tetrahydrofuran complex (BF₃·THF) is a pivotal Lewis acid catalyst and reagent in modern organic synthesis. Its primary advantage lies in providing a safer and more convenient liquid form of the highly toxic and gaseous boron trifluoride (BF₃), thereby enabling controlled reactivity in a vast range of chemical transformations.[1] This guide offers a comprehensive overview of the BF₃·THF complex, detailing its synthesis from fundamental principles, providing a robust experimental protocol, outlining critical safety and handling procedures, and summarizing its key applications in research and development. This document is intended for researchers, chemists, and drug development professionals who require a practical, in-depth understanding of this versatile reagent.

The Rationale for Complexation: Taming Boron Trifluoride

Boron trifluoride is a potent Lewis acid, a trait derived from the electron-deficient nature of its central boron atom. This high reactivity makes it an exceptional catalyst for a multitude of reactions, including polymerization, alkylation, and acylation.[2][3] However, its utility is hampered by its physical state as a gas at standard temperature and pressure, which presents significant handling and measurement challenges.

The synthesis of the BF₃·THF complex addresses this limitation directly. Tetrahydrofuran (THF), a cyclic ether, acts as a Lewis base, donating a lone pair of electrons from its oxygen atom to the empty p-orbital of the boron atom in BF₃. This coordination forms a stable, non-gaseous Lewis acid-base adduct, the BF₃·THF complex.[1][2] This process not only simplifies the handling of BF₃ but also moderates its reactivity, allowing for more controlled and selective chemical transformations.[1]

The Mechanism of Formation: A Lewis Acid-Base Interaction

The formation of the complex is a classic example of a Lewis acid-base reaction. The electron-deficient boron atom in BF₃ readily accepts an electron pair from the oxygen atom in THF, which acts as the electron donor.

Caption: Lewis acid-base coordination between BF₃ and THF.

Synthesis of Boron Trifluoride Tetrahydrofuran Complex: A Practical Protocol

The synthesis of BF₃·THF is an exothermic process that involves the direct reaction of boron trifluoride gas with anhydrous tetrahydrofuran.[4] The procedure requires strict adherence to anhydrous and inert atmosphere techniques to prevent hydrolysis of the product and ensure safety.

Critical Experimental Parameters

| Parameter | Value / Condition | Rationale |

| Reagents | Anhydrous Tetrahydrofuran, Boron Trifluoride Gas | Moisture sensitivity is high; water leads to hydrolysis, forming corrosive HF.[5] |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents atmospheric moisture from contaminating the reaction.[1] |

| Temperature | 0 - 10 °C (during BF₃ addition) | The reaction is highly exothermic; cooling is essential to control the reaction rate and prevent side reactions or excessive pressure buildup.[4] |

| Apparatus | Dry glassware, gas dispersion tube, efficient stirring | Ensures homogenous reaction and prevents localized overheating. |

Step-by-Step Experimental Workflow

Objective: To prepare BF₃·THF complex by the direct reaction of BF₃ gas with anhydrous THF.

Materials:

-

Anhydrous Tetrahydrofuran (THF)

-

Boron Trifluoride (BF₃) gas cylinder with a regulator

-

Three-neck round-bottom flask

-

Gas inlet adapter and gas dispersion tube (fritted bubbler)

-

Septum

-

Magnetic stirrer and stir bar

-

Ice bath

-

Schlenk line or nitrogen/argon manifold

Protocol:

-

Apparatus Setup: Assemble the three-neck flask with a magnetic stir bar, a gas dispersion tube connected to the BF₃ cylinder via flexible tubing, a thermometer, and a nitrogen/argon inlet. Ensure all glassware is oven-dried and assembled while hot under a stream of inert gas to eliminate residual moisture.

-

Reagent Charging: Charge the flask with a known volume of anhydrous THF under a positive pressure of inert gas.

-

Inerting and Cooling: Begin stirring and cool the flask in an ice bath to an internal temperature of 0-5 °C.

-

BF₃ Gas Introduction: Slowly bubble BF₃ gas through the stirred THF solution. The rate of addition should be carefully controlled to maintain the internal temperature below 10 °C.

-

Causality Insight: A slow, subsurface addition via a dispersion tube maximizes the gas-liquid interface, ensuring efficient absorption and reaction, while controlled cooling manages the exothermic heat release.

-

-

Monitoring the Reaction: The reaction is typically monitored by the weight gain of the flask. Place the entire apparatus (excluding the gas cylinder) on a balance before starting and monitor the mass increase until the theoretical amount of BF₃ has been absorbed to form the 1:1 complex.

-

Completion and Storage: Once the desired amount of BF₃ has been added, stop the gas flow, remove the gas dispersion tube, and replace it with a glass stopper. The resulting colorless to pale yellow liquid is the BF₃·THF complex.[5] The product should be stored in a tightly sealed, corrosion-resistant container under an inert atmosphere.[1]

Sources

- 1. What is Boron Trifluoride THF Complex: Properties, Uses, and Handling - Shandong Heyi Gas Co., Ltd. [heyigasglobal.com]

- 2. Boron Trifluoride Tetrahydrofuran Complex Wholesale, BF3 THF Complex Manufacturer | Heyi Gas [heyigasglobal.com]

- 3. chemimpex.com [chemimpex.com]

- 4. When boron trifluoride (BF3) dissolves in tetrahydrofuran (THF), ... | Study Prep in Pearson+ [pearson.com]

- 5. guidechem.com [guidechem.com]

Foreword: From the Desk of a Senior Application Scientist

An In-Depth Technical Guide to the Stability and Reactivity of Boron Trifluoride Tetrahydrofuran Complex (BF₃·THF) in Organic Solvents

In the landscape of modern organic synthesis, few reagents offer the versatile Lewis acidity of boron trifluoride (BF₃). However, its gaseous, toxic, and corrosive nature presents significant handling challenges. The development of etherate complexes, particularly boron trifluoride tetrahydrofuran (BF₃·THF), has transformed its application, providing a stable, liquid source of BF₃ that is both convenient and effective.

This guide moves beyond a simple recitation of facts. It is designed for the practicing researcher and process chemist who must not only understand what a reagent does but why it behaves in a certain way. We will explore the nuanced interplay between the BF₃·THF complex, the solvent environment, and the substrate, providing the causal understanding necessary to troubleshoot reactions, optimize conditions, and innovate with confidence. The protocols and data herein are presented not as rigid instructions, but as self-validating systems, grounded in mechanistic principles to ensure reproducibility and safety.

Section 1: The Nature of the BF₃·THF Complex: Structure and Stability

Formation and Core Structure: A Lewis Acid-Base Adduct

At its core, BF₃·THF is a coordination complex formed between the potent Lewis acid, boron trifluoride, and the Lewis basic oxygen atom of tetrahydrofuran.[1] Boron trifluoride possesses an electron-deficient boron atom with an empty p-orbital, making it a strong electron-pair acceptor. THF, a cyclic ether, provides a lone pair of electrons from its oxygen atom, which donates into boron's empty orbital to form a stable dative bond.[2] This exothermic complexation tames the high reactivity of gaseous BF₃, rendering it a manageable liquid for synthetic applications.[1][2]

Caption: General workflow for substrate activation by BF₃·THF.

Key Applications in Organic Synthesis

2.2.1 Epoxide Ring-Opening

This is a classic application where BF₃·THF excels. [1]Coordination of the Lewis acid to the epoxide oxygen severely weakens the C-O bonds, facilitating ring-opening by a wide range of nucleophiles.

-

Mechanism: The coordination creates a partial positive charge on the adjacent carbon atoms. Nucleophilic attack proceeds, typically at the more substituted carbon (similar to an Sₙ1-like transition state), although steric factors can influence regioselectivity. [3]* Field Insight: Compared to protic acid catalysis, BF₃·THF often provides cleaner reactions with fewer side products from carbocation rearrangements, as the counter-ion is non-nucleophilic.

2.2.2 Esterification and Acylation

BF₃·THF is an effective catalyst for the esterification of carboxylic acids with alcohols. [4]It activates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon for attack by the alcohol. This method is particularly useful for sterically hindered substrates or when avoiding harsh mineral acids is desirable. [4] 2.2.3 Polymerization Reactions

As a strong Lewis acid, BF₃·THF can initiate the cationic polymerization of olefins and other monomers, such as epoxides and vinyl ethers. [1]The reaction begins with the activation of the monomer, creating an electrophilic species that propagates the polymer chain.

Section 3: Practical Guidelines and Experimental Protocols

Adherence to rigorous experimental technique is essential for safety and success.

Safe Handling, Storage, and Disposal

-

Handling: Always handle BF₃·THF in a well-ventilated chemical fume hood. [5]Wear appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, a lab coat, and compatible gloves (e.g., butyl rubber or neoprene). [5][6]* Storage: Store in the original container, tightly sealed under an inert atmosphere (nitrogen or argon). [7]Keep in a cool, dry, and dark location away from water, alcohols, and oxidizing agents. [1][7]Opened containers should be used promptly. [7]* Disposal: Unused or waste material must be quenched carefully. Slowly add the material to a stirred, cooled solution of a weak base, such as sodium bicarbonate, or an alcohol like isopropanol. The process is highly exothermic and releases flammable vapors; perform this in a fume hood with appropriate precautions.

Experimental Protocol: General Procedure for Epoxide Ring-Opening

This protocol provides a self-validating framework. The key is to maintain an inert, anhydrous environment until the deliberate aqueous quench.

Caption: Standard experimental workflow for a BF₃·THF-mediated reaction.

Step-by-Step Methodology:

-

System Preparation: Assemble a flame-dried, multi-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet.

-

Reagent Charging: Under a positive pressure of inert gas, charge the flask with the epoxide (1.0 eq) and the nucleophile (1.0-1.5 eq) dissolved in a suitable anhydrous solvent (e.g., dichloromethane).

-

Cooling: Cool the reaction mixture to the desired temperature (typically 0 °C to -78 °C) using an appropriate cooling bath to manage the exothermicity of the addition.

-

Catalyst Addition: Slowly add the BF₃·THF solution (0.1-1.2 eq, depending on the reaction) dropwise via a syringe. A slight exotherm is expected. Maintain the internal temperature below the specified limit.

-

Reaction Monitoring: Allow the reaction to stir at the designated temperature. Monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Quenching: Once the reaction is complete, quench it by the slow, dropwise addition of a basic aqueous solution (e.g., saturated sodium bicarbonate) or an amine (e.g., triethylamine) while maintaining cooling. Causality: This step is critical to neutralize the highly reactive Lewis acid and any acidic byproducts, preventing product degradation during work-up.

-

Work-up: Transfer the mixture to a separatory funnel, separate the organic and aqueous layers, and extract the aqueous layer with the organic solvent. Combine the organic fractions, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product for purification.

Section 4: Comparative Analysis: BF₃·THF vs. BF₃·OEt₂

While both are common sources of BF₃, their physical properties and, occasionally, their reactivity profiles differ. The choice between them is often one of practical convenience and historical precedent, but subtle performance differences can be decisive.

| Feature | BF₃·THF | BF₃·OEt₂ (Diethyl Etherate) | Field-Proven Insight |

| Melting Point | 11-13 °C | -58 °C [8] | BF₃·THF can solidify during storage, requiring warming. BF₃·OEt₂ remains liquid even in a freezer. |

| Boiling Point | ~180 °C | 126 °C [8] | The higher boiling point of BF₃·THF can be an advantage for higher temperature reactions. |

| Handling | Generally considered more stable and less volatile. | More volatile and fuming. | For many chemists, BF₃·THF is perceived as slightly easier and safer to handle due to lower volatility. |

| Reactivity | Highly effective Lewis acid. | Highly effective Lewis acid. | In certain specific reactions, such as the Yamaguchi-Hirao alkylation, BF₃·THF has been reported to provide consistently superior yields compared to its diethyl ether counterpart. [9] |

Conclusion

The boron trifluoride tetrahydrofuran complex is an indispensable tool in the arsenal of the modern organic chemist. Its primary value lies in providing the potent Lewis acidity of BF₃ in a manageable, liquid form. However, its effectiveness is inextricably linked to the chemist's understanding of its core vulnerabilities—namely, its profound sensitivity to moisture. By embracing rigorous anhydrous techniques and a mechanistically informed approach to reaction design, researchers can fully exploit the synthetic power of BF₃·THF. This guide serves as a foundation for that understanding, empowering scientists to apply this reagent with the precision, safety, and confidence required for cutting-edge drug discovery and development.

References

-

Yamaguchi, M., & Hirao, I. (n.d.). Boron Trifluoride—Tetrahydrofuran Complex: A Superior Trigger for the Yamaguchi—Hirao Alkylation of Lithio-acetylides by Epoxides. ResearchGate. [Link]

- (n.d.). Preparation method of boron trifluoride tetrahydrofuran.

-

Arrieche, D. (2019). Boron trifluoride etherate in organic synthesis. ResearchGate. [Link]

-

(n.d.). When boron trifluoride (BF3) dissolves in tetrahydrofuran (THF), a large amount of heat is released. Pearson+. [Link]

-

(n.d.). Hydroboration Oxidation of Alkenes. Chemistry Steps. [Link]

-

(n.d.). Boron trifluoride. Wikipedia. [Link]

-

(n.d.). Material Safety Data Sheet - Boron trifluoride tetrahydrofuran complex. Cole-Parmer. [Link]

-

(n.d.). Boron Trifluoride - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

-

(2019). Boron trifluoride etherate in organic synthesis. MedCrave online. [Link]

-

(n.d.). Decomposition of Boron Trifluoride in the RF Plasma Environment. [Link]

-

(2016). Hydroboration Oxidation Mechanism of Alkenes - BH3, THF, H2O2, OH- Organic Chemistry. YouTube. [Link]

-

(n.d.). MATERIAL SAFETY DATA SHEET. Callery Chemical Company. [Link]

-

(2024). What is Boron Trifluoride THF Complex: Properties, Uses, and Handling. Heyi Gas. [Link]

-

(2018). Hydroboration - Oxidation Reaction Mechanism. YouTube. [Link]

-

(2013). Hydroboration Oxidation of Alkenes. Master Organic Chemistry. [Link]

-

(2020). Epoxide with BF3Et2O*. Reddit. [Link]

-

(n.d.). Borane–tetrahydrofuran. Grokipedia. [Link]

-

(n.d.). Borane–tetrahydrofuran. Wikipedia. [Link]

-

(n.d.). Boron trifluoride etherate. Wikipedia. [Link]

Sources

- 1. What is Boron Trifluoride THF Complex: Properties, Uses, and Handling - Shandong Heyi Gas Co., Ltd. [heyigasglobal.com]

- 2. When boron trifluoride (BF3) dissolves in tetrahydrofuran (THF), ... | Study Prep in Pearson+ [pearson.com]

- 3. reddit.com [reddit.com]

- 4. Boron trifluoride etherate in organic synthesis - MedCrave online [medcraveonline.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. nj.gov [nj.gov]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. Boron trifluoride etherate - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Boron Trifluoride Tetrahydrofuran Adduct (BF₃·THF)

This guide provides an in-depth exploration of the boron trifluoride tetrahydrofuran (BF₃·THF) complex, a cornerstone Lewis acid in modern organic synthesis. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple procedural outlines to deliver field-proven insights into the adduct's properties, handling, and application. Our focus is on the causality behind experimental choices, ensuring a robust and safe implementation in the laboratory.

Core Concepts: Understanding the BF₃·THF Adduct

Boron trifluoride (BF₃) is a powerful and versatile Lewis acid, yet its gaseous nature presents significant handling challenges. The formation of a stable, liquid adduct with tetrahydrofuran (THF) provides a solution, offering the potent reactivity of BF₃ in a more convenient and measurable form.[1] The complex is formed through a classic Lewis acid-base interaction, where the electron-deficient boron atom of BF₃ accepts a lone pair of electrons from the oxygen atom of the THF molecule.[1][2][3] This coordination results in a highly exothermic reaction, yielding a stable, distillable liquid that serves as a practical surrogate for gaseous BF₃.[2][4]

Physicochemical Properties

A thorough understanding of the adduct's physical properties is fundamental to its effective use. The data below has been consolidated for easy reference.

| Property | Value | Source(s) |

| CAS Number | 462-34-0 | [5][6] |

| Molecular Formula | C₄H₈BF₃O | [5][6] |

| Molecular Weight | 139.91 g/mol | [6] |

| Appearance | Colorless to light yellow transparent liquid | [5] |

| Density | 1.26 - 1.268 g/cm³ at 20°C | [5][6] |

| Melting Point | 8°C to 9°C | [6] |

| Boiling Point | 180°C | [6] |

| Flash Point | 92°C (197°F) | [6] |

| Solubility | Miscible with dimethylformamide | [6] |

Structure and Stability

The stability of the BF₃·THF adduct is a key attribute. However, it is highly sensitive to moisture.[7] Exposure to atmospheric water will lead to hydrolysis, releasing corrosive hydrogen fluoride (HF) and boric acid, thereby inactivating the reagent. This dictates the stringent handling protocols discussed in Section 2. The adduct's reactivity is directly tied to the Lewis acidity of the boron center, which, upon coordination, can readily activate a wide range of functional groups.

Synthesis and Preparation

Commercially available, the BF₃·THF adduct can also be prepared in the laboratory. The synthesis involves the direct reaction of boron trifluoride gas with tetrahydrofuran.

Conceptual Synthesis Protocol

The primary industrial method involves reacting THF vapor with BF₃ gas.[8] This gas-phase reaction helps control the intense exothermicity more effectively than bubbling gaseous BF₃ through liquid THF.[8]

Conceptual Steps:

-

System Setup: A reaction vessel is charged with dry tetrahydrofuran under an inert atmosphere (e.g., Nitrogen or Argon). The system must be equipped with efficient cooling and a gas inlet for BF₃.

-

Introduction of BF₃: Boron trifluoride gas is slowly introduced into the cooled, stirred THF.

-

Temperature Control: The reaction is highly exothermic, and the temperature must be carefully controlled (e.g., 30-50°C) to prevent uncontrolled reaction rates and potential side reactions.[8]

-

Reaction Completion: The reaction proceeds for a set time (e.g., 2-5 hours) until the desired stoichiometry is achieved.[8]

-

Purification: The resulting complex is typically purified by distillation under reduced pressure.

Figure 1: Conceptual workflow for the synthesis of the BF₃·THF adduct.

Safe Handling and Storage: A Self-Validating System

The utility of BF₃·THF is matched by its hazardous nature. Adherence to strict safety protocols is not merely procedural but essential for ensuring experimental integrity and operator safety.

Hazard Profile

-

Corrosivity: Causes severe skin burns and eye damage.[7] Contact will result in immediate and deep-seated chemical burns.

-

Toxicity: Harmful if inhaled, causing irritation and potential damage to the respiratory tract.[7]

-

Reactivity: Moisture-sensitive.[7] Reacts with water, releasing toxic and corrosive hydrogen fluoride gas. It is incompatible with strong oxidizing agents, metals, and bases.[7]

-

Combustibility: It is a combustible liquid with a high flash point.[7]

Mandatory Handling Protocol

Every step is designed to mitigate a specific risk, creating a self-validating safety system.

-

Engineering Controls: All manipulations must be performed in a certified chemical fume hood to contain corrosive vapors and provide ventilation.[1][7] Causality: This prevents inhalation of harmful vapors and protects the lab environment in case of an accidental release.

-

Inert Atmosphere: The reagent must be handled under an inert atmosphere (e.g., nitrogen or argon), using dried glassware and syringe techniques.[1] Causality: This is critical to prevent decomposition by atmospheric moisture, which compromises the reagent's efficacy and creates hazardous byproducts like HF.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., butyl rubber or neoprene), a flame-retardant lab coat, and chemical splash goggles with a face shield.[7] Causality: This multi-layered protection prevents skin and eye contact from splashes. The face shield is crucial when handling larger quantities due to the severity of potential eye damage.

Storage and Disposal

-

Storage: Store in a cool, dry, well-ventilated area in the original, tightly sealed, corrosion-resistant container.[1][7] Store away from water and incompatible materials.

-

Spill Management: In case of a spill, absorb with an inert, dry material (e.g., vermiculite or sand) and place in a sealed container for disposal.[7] Do not use water.

-

Quenching/Deactivation: Excess or waste BF₃·THF must be quenched carefully. Never add water or base directly to the bulk reagent. This will cause a violent, uncontrolled exothermic reaction.

Recommended Quenching Protocol

-

Dilute the BF₃·THF by adding it slowly to a larger volume of an inert solvent (e.g., the reaction solvent like DCM or THF) in a separate flask.

-

Prepare a separate flask with a stirred, cooled (ice bath) protic solvent like isopropanol or methanol.

-

Slowly add the diluted BF₃·THF solution dropwise to the cooled alcohol. The alcohol will react to form borate esters and HF, which will be solvated.

-

Once the addition is complete, the acidic solution can be neutralized by the slow addition of a base, such as a saturated sodium bicarbonate solution, while still under cooling.

-

Dispose of the neutralized aqueous waste according to institutional guidelines.

Figure 2: A systematic workflow for the safe quenching of BF₃·THF.

Applications in Organic Synthesis

As a potent Lewis acid, BF₃·THF is a catalyst or reagent in a vast number of organic transformations. Its primary role is to activate substrates by coordinating to lone pairs on heteroatoms, thereby increasing the electrophilicity of an adjacent atom.

Key Mechanistic Roles

-

Polymerization Initiator: It is widely used to initiate the cationic polymerization of olefins and the ring-opening polymerization of ethers like THF and epoxides.[5][6]

-

Catalyst for Alkylation and Acylation: In Friedel-Crafts type reactions, it activates alkyl or acyl halides, making them more potent electrophiles for aromatic substitution.[5]

-

Epoxide Ring-Opening: Coordination of BF₃ to the epoxide oxygen polarizes the C-O bonds, facilitating regioselective attack by nucleophiles. This is a crucial step in the synthesis of complex polyketide natural products.[1][6]

-

Synthesis of Biologically Active Molecules: Its utility is highlighted in the preparation of key pharmaceutical intermediates, including NK1 receptor antagonists and selective serotonin reuptake inhibitors.[5][6]

Mechanistic Example: Epoxide Ring-Opening

The diagram below illustrates the BF₃-catalyzed ring-opening of an epoxide by a generic nucleophile (Nu⁻). The coordination of the Lewis acid to the epoxide oxygen (Step 1) is the key activation step. This makes the ring carbons significantly more electrophilic and susceptible to nucleophilic attack (Step 2), leading to the ring-opened product after workup (Step 3).

Figure 3: Mechanism of BF₃-catalyzed epoxide ring-opening.

Field Insights and Troubleshooting

Real-world application often presents challenges not covered in standard texts. A common issue is the removal of Lewis acid-base byproducts during workup, particularly when nitrogenous bases are used in the reaction.

Scenario: A reaction using BF₃·THF and a tertiary amine base (e.g., triethylamine, NEt₃) can form a stable BF₃·NEt₃ adduct that is soluble in organic solvents and difficult to remove.[9]

-

Problem: The BF₃·NEt₃ complex co-elutes with the desired product during silica gel chromatography and is resistant to simple aqueous washes.[9] A simple water quench is often insufficient to fully hydrolyze these stable adducts.[9]

-

Expert Solution: An acidic wash during the aqueous workup is often more effective. Repeatedly washing the organic layer with cold 1M HCl can protonate the amine, breaking the adduct and partitioning the resulting ammonium salt into the aqueous phase.[9]

-

Self-Validation: This approach must be used with caution. If the desired product is acid-labile, the duration and concentration of the acid wash must be optimized. An alternative strategy involves adding potassium fluoride (KF) during workup. This can lead to the precipitation of insoluble potassium tetrafluoroborate (KBF₄), effectively removing the boron species from the reaction mixture.[9]

Conclusion

The boron trifluoride tetrahydrofuran complex is an indispensable tool for the modern chemist. Its utility as a powerful, yet manageable, Lewis acid catalyst enables a vast range of critical chemical transformations. However, its efficacy is inextricably linked to a deep understanding of its reactive and hazardous nature. By implementing the robust handling, storage, and application protocols detailed in this guide, researchers can safely and effectively harness the full synthetic potential of this versatile reagent, driving innovation in both academic discovery and the development of life-saving therapeutics.

References

-

Enthalpies of Adduct Formation between Boron Trifluoride and Selected Organic Bases in Solution: Toward an Accurate Theoretical Entry to Lewis Basicity. (2021). MDPI. [Link]

- Preparation method of boron trifluoride tetrahydrofuran. (2013).

-

(PDF) Enthalpies of Adduct Formation between Boron Trifluoride and Selected Organic Bases in Solution: Toward an Accurate Theoretical Entry to Lewis Basicity. (2021). ResearchGate. [Link]

-

Boron Trifluoride Tetrahydrofuran Complex 462-34-0. Heyi Gas. [Link]

-

Borane-tetrahydrofuran. PubChem, NIH. [Link]

-

How to get rid of BF3-NEt3 complex and HNEt3 salts that gets through flash chromatography over silica gel?. (2023). Reddit. [Link]

-

Borane–tetrahydrofuran. Wikipedia. [Link]

-

Enthalpies of Adduct Formation between Boron Trifluoride and Selected Organic Bases in Solution: Toward an Accurate Theoretical Entry to Lewis Basicity. (2021). ResearchGate. [Link]

-

(PDF) Enthalpies of Adduct Formation between Boron Trifluoride and Selected Organic Bases in Solution: Toward an Accurate Theoretical Entry to Lewis Basicity. (2021). ResearchGate. [Link]

-

When boron trifluoride (BF3) dissolves in tetrahydrofuran (THF), ... Study Prep in Pearson+. [Link]

-

Boron Trifluoride Etherate in Organic Synthesis. Shandong Heyi Gas Co., Ltd.. [Link]

-

Working with Hazardous Chemicals. Organic Syntheses. [Link]

-

What is Boron Trifluoride THF Complex: Properties, Uses, and Handling. Heyi Gas. [Link]

-

CSL00051. Chemical Safety Library. [Link]

-

Lewis Acid-Base Complexes and Molecular Orbitals. (2022). Chemistry LibreTexts. [Link]

Sources

- 1. What is Boron Trifluoride THF Complex: Properties, Uses, and Handling - Shandong Heyi Gas Co., Ltd. [heyigasglobal.com]

- 2. When boron trifluoride (BF3) dissolves in tetrahydrofuran (THF), ... | Study Prep in Pearson+ [pearson.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. mdpi.com [mdpi.com]

- 5. Boron Trifluoride Tetrahydrofuran Complex Wholesale, BF3 THF Complex Manufacturer | Heyi Gas [heyigasglobal.com]

- 6. Boron trifluoride-tetrahydrofuran complex, BF{3} 45.5% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. CN102911195A - Preparation method of boron trifluoride tetrahydrofuran - Google Patents [patents.google.com]

- 9. reddit.com [reddit.com]

The Dawn of a Catalyst: An In-depth Technical Guide to the Early Applications of Boron Trifluoride Complexes in Organic Chemistry

Abstract

Boron trifluoride (BF₃), a colorless gas with a pungent odor, remained a chemical curiosity for over a century following its discovery in 1808.[1] Its profound impact on organic chemistry was only unlocked with the understanding of its potent Lewis acidity and the subsequent development of more manageable complexed forms, most notably boron trifluoride etherate (BF₃·OEt₂). This guide delves into the seminal applications of BF₃ complexes that emerged in the early to mid-20th century, providing a technical and historical perspective for researchers, scientists, and drug development professionals. We will explore the foundational work in BF₃-catalyzed polymerization, Friedel-Crafts reactions, esterification of sterically demanding substrates, and the synthetically valuable rearrangements of epoxides. By examining the original mechanistic postulations and experimental protocols, this document aims to provide a deep understanding of the causality behind the early experimental choices and the enduring legacy of these powerful reagents.

The Advent of a Versatile Lewis Acid: Boron Trifluoride and its Etherate Complex

Boron, with its three valence electrons, readily forms trivalent compounds like boron trifluoride, leaving it with a vacant p-orbital and a significant electron deficiency. This inherent electron-accepting ability makes BF₃ a potent Lewis acid, a concept that became central to understanding its catalytic prowess. However, the gaseous and highly reactive nature of BF₃ posed significant challenges for its widespread laboratory use.

A pivotal breakthrough was the preparation and stabilization of BF₃ as a complex with diethyl ether. The synthesis, notably described by Laubengayer and Finlay in 1943, involves the vapor-phase reaction of anhydrous diethyl ether with boron trifluoride, yielding a stable, distillable liquid.[2] This complex, boron trifluoride diethyl etherate (BF₃·OEt₂), provided a convenient and measurable source of BF₃, dramatically expanding its utility in organic synthesis.[3] The ether's lone pair of electrons donates into the empty orbital of boron, tempering its reactivity while maintaining its Lewis acidic character.

Causality of Choice: The preference for the etherate complex over gaseous BF₃ stems from its ease of handling, improved solubility in organic solvents, and moderated reactivity, allowing for more controlled and selective transformations. This simple yet elegant solution paved the way for the exploration of BF₃'s catalytic potential in a multitude of organic reactions.

Early Synthesis of Boron Trifluoride Diethyl Etherate

The method developed by Laubengayer and Finlay provided a straightforward procedure for the preparation of BF₃·OEt₂. While modern chemists typically rely on commercial sources, understanding the original preparation highlights the fundamental interaction between the Lewis acid and the ether.

Historical Experimental Protocol: Synthesis of Boron Trifluoride Diethyl Etherate [2]

-

Apparatus: A reaction vessel suitable for gas-phase reactions, equipped with an inlet for BF₃ gas and a means to introduce anhydrous diethyl ether vapor. A condenser is necessary to collect the liquid product.

-

Procedure:

-

A stream of dry boron trifluoride gas is introduced into the reaction vessel.

-

Simultaneously, anhydrous diethyl ether vapor is passed into the same vessel.

-

The two gases react to form the liquid boron trifluoride diethyl etherate complex.

-

The liquid complex is condensed and collected.

-

Purification can be achieved by distillation under reduced pressure.

-

-

Self-Validation: The success of the synthesis is confirmed by the physical properties of the product, a fuming liquid with a specific boiling point, and its characteristic reactivity as a Lewis acid catalyst in subsequent reactions. The formation of a stable, liquid complex from two gaseous starting materials is a clear indication of the desired reaction.

Taming the Olefin: Early BF₃-Catalyzed Cationic Polymerization

One of the earliest and most impactful industrial applications of boron trifluoride was as a catalyst for the polymerization of unsaturated compounds, particularly isobutylene.[2] In the late 1930s and 1940s, it was discovered that BF₃ could initiate the rapid polymerization of isobutylene at low temperatures to produce polyisobutylene, a polymer with applications ranging from adhesives to lubricant additives.

A crucial insight, detailed in the seminal 1950 paper by A. G. Evans and G. W. Meadows, was the necessity of a "co-catalyst," such as a trace amount of water or alcohol.[4][5][6] This discovery was fundamental to understanding the initiation mechanism.

Mechanistic Rationale: The prevailing theory at the time was that BF₃ itself was not the direct initiator. Instead, it was proposed that BF₃ first reacts with a protic co-catalyst (e.g., water) to form a strong Brønsted acid, H⁺[BF₃OH]⁻. This proton then adds to the isobutylene monomer, generating a tertiary carbocation. This carbocation is the true initiating species, which then propagates by adding to subsequent monomer units. The low temperatures were empirically found to be crucial for achieving high molecular weight polymers by minimizing chain transfer and termination reactions.

Caption: Initiation and Propagation in BF₃-Catalyzed Polymerization of Isobutylene.

Historical Experimental Protocol: Polymerization of Isobutylene with BF₃ (Representative, based on the work of Evans and Meadows[4][5][6])

-

Materials & Setup:

-

A reaction vessel equipped for low-temperature reactions (e.g., a flask in a Dewar filled with liquid nitrogen or dry ice/acetone).

-

A gas inlet for purified isobutylene.

-

A means of introducing the BF₃ catalyst and a co-catalyst.

-

Anhydrous solvent (e.g., n-butane).

-

-

Procedure:

-

The reaction vessel is charged with the anhydrous solvent and cooled to the desired temperature (e.g., -78 °C).

-

A controlled amount of a co-catalyst, such as water, is introduced into the solvent.

-

Purified isobutylene gas is passed through the cooled solvent until a solution of the desired concentration is obtained.

-

Boron trifluoride gas is then bubbled through the isobutylene solution.

-

Polymerization typically occurs rapidly, as evidenced by an increase in viscosity or the precipitation of the polymer.

-

The reaction is quenched by the addition of an alcohol (e.g., methanol).

-

The polymer is isolated by evaporating the solvent and unreacted monomer.

-

-

Self-Validation System: The requirement of a co-catalyst for polymerization to occur serves as an internal validation of the proposed initiation mechanism. The absence of polymerization in a rigorously dried system, and its immediate onset upon the addition of a trace amount of water, provides strong evidence for the necessity of a proton source generated in situ.

Building Aromatic Architectures: The Role of BF₃ in Friedel-Crafts Reactions

The Friedel-Crafts reaction, discovered in 1877, is a cornerstone of aromatic chemistry.[7] While aluminum chloride (AlCl₃) was the traditional catalyst, boron trifluoride also emerged as a potent Lewis acid for these transformations, particularly for alkylation and acylation.[3][8]

Friedel-Crafts Alkylation

In Friedel-Crafts alkylation, BF₃ is used to activate an alkylating agent, such as an alkyl halide or an alkene, to generate an electrophile that then attacks the aromatic ring.[8][9] An early and industrially significant example is the alkylation of benzene with ethylene to produce ethylbenzene, a precursor to styrene.[10]

Mechanistic Causality: The role of BF₃ is to abstract a halide from an alkyl halide or to coordinate with the double bond of an alkene, in either case generating a carbocation or a highly polarized complex that acts as the electrophile. The choice of BF₃ over AlCl₃ can sometimes offer advantages in terms of milder reaction conditions and reduced side reactions, although its catalytic activity can be lower in some cases.

Caption: General Mechanism of BF₃-Catalyzed Friedel-Crafts Alkylation.

Representative Early Protocol: Alkylation of Benzene with Ethylene

-

Apparatus: A high-pressure autoclave equipped with a stirrer, gas inlet, and temperature control.

-

Procedure:

-

The autoclave is charged with dry benzene and the BF₃ catalyst, often in the form of a complex (e.g., with phosphoric acid).

-

The vessel is sealed and pressurized with ethylene.

-

The mixture is heated to the reaction temperature (e.g., 100-150 °C) with continuous stirring.

-

The reaction is monitored by the drop in ethylene pressure.

-

After the reaction is complete, the autoclave is cooled, and the pressure is released.

-

The catalyst is neutralized and removed, and the product mixture is fractionally distilled to isolate ethylbenzene.

-

-

Rationale for High Pressure and Temperature: The use of elevated temperature and pressure is necessary to increase the concentration of ethylene in the liquid phase and to provide the activation energy for the reaction. The choice of a co-catalyst with BF₃, such as an acid, was often found to enhance the catalytic activity.

Conquering Steric Hindrance: BF₃-Catalyzed Esterification

The esterification of carboxylic acids with alcohols is a fundamental reaction, but it can be challenging for sterically hindered substrates. Boron trifluoride, particularly as its methanol or etherate complex, proved to be a highly effective catalyst for these difficult transformations.[3][11] The BF₃-methanol complex, for instance, allows for the esterification of even sterically crowded acids under relatively mild conditions.[12]

Mechanistic Insight: BF₃ coordinates to the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic. This heightened electrophilicity allows for the attack of the alcohol, which might otherwise be sterically inaccessible. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of water, which is also coordinated to the BF₃, driving the reaction forward.

Caption: BF₃-Catalyzed Esterification of a Carboxylic Acid.

General Protocol: Methyl Esterification of Carboxylic Acids with BF₃-Methanol [12]

-

Reagents:

-

Carboxylic acid

-

BF₃-methanol solution (typically 10-14% w/w)

-

Anhydrous methanol

-

-

Procedure:

-

The carboxylic acid (1-25 mg) is placed in a reaction vial.

-

Approximately 2 mL of the BF₃-methanol solution is added.

-

The vial is sealed and heated at around 60-100 °C for a short period (e.g., 5-15 minutes). For very hindered acids, longer reaction times may be necessary.

-

After cooling, the reaction mixture is partitioned between a nonpolar organic solvent (e.g., hexane) and water.

-

The organic layer containing the methyl ester is separated, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is evaporated.

-

-

Self-Validation: The protocol's effectiveness is demonstrated by its ability to convert sterically hindered acids, which are unreactive under standard Fischer esterification conditions (acid catalysis without BF₃), into their corresponding esters in high yield. This highlights the unique activating power of the BF₃ catalyst.

The Intricate Dance of Rearrangement: BF₃-Catalyzed Epoxide Transformations

Boron trifluoride etherate became a reagent of choice for promoting the rearrangement of epoxides to carbonyl compounds, a transformation known as the Meinwald rearrangement.[1] This reaction proved to be particularly valuable in the synthesis of complex natural products.[11] A classic example is the rearrangement of α-pinene oxide.

Mechanistic Considerations: The Lewis acidic BF₃ coordinates to the epoxide oxygen, weakening the C-O bonds and facilitating their cleavage. This generates a carbocation intermediate, which can then undergo a variety of rearrangements, including hydride or alkyl shifts, to form a more stable carbocation that ultimately collapses to the carbonyl product. The specific outcome of the rearrangement is highly dependent on the structure of the epoxide and the reaction conditions. The work of Hans Meerwein on carbocation rearrangements provided a crucial theoretical framework for understanding these transformations.[13]

Caption: General Pathway for the BF₃-Catalyzed Rearrangement of an Epoxide.

Representative Protocol: Rearrangement of an Epoxide with BF₃·OEt₂ [11]

-

Apparatus: A standard round-bottom flask with a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon).

-

Procedure:

-

The epoxide is dissolved in an anhydrous aprotic solvent (e.g., benzene, diethyl ether, or dichloromethane) in the reaction flask and cooled in an ice bath.

-

A solution of boron trifluoride etherate in the same solvent is added dropwise with stirring.

-

The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate or water.

-

The mixture is extracted with an organic solvent (e.g., diethyl ether).

-

The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.

-

The crude product is purified by distillation or chromatography.

-

-

Causality of Experimental Choices: The use of an anhydrous, aprotic solvent is critical to prevent the BF₃ from reacting with the solvent. The dropwise addition of the catalyst at low temperature helps to control the often exothermic reaction and can improve the selectivity of the rearrangement. Quenching with a basic solution neutralizes the Lewis acid and any protic acids formed during the workup.

Conclusion

The introduction of boron trifluoride complexes, particularly the etherate, in the early 20th century marked a significant turning point in the field of organic synthesis. These reagents provided chemists with a powerful and versatile tool for promoting a wide range of reactions that were previously difficult or impossible to achieve. The early applications in polymerization, Friedel-Crafts reactions, esterification, and epoxide rearrangements laid the groundwork for countless synthetic innovations in the decades that followed. By understanding the historical context, the mechanistic rationale, and the original experimental approaches, modern chemists can gain a deeper appreciation for the fundamental principles that continue to guide the development of new synthetic methodologies. The legacy of these early discoveries is a testament to the enduring power of Lewis acid catalysis in the art and science of building molecules.

References

- Banerjee, A. K., Maldonado, A., Arrieche, D. A., et al. (2019). Boron trifluoride etherate in organic synthesis. MOJ Biorg Org Chem, 3(1), 1-9.

-

Wikipedia. (n.d.). Boron trifluoride. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). The Friedel-Crafts Alkylation of Benzene. Retrieved from [Link]

-

PubChem. (n.d.). Boron trifluoride diethyl etherate. Retrieved from [Link]

- Evans, A. G., & Meadows, G. W. (1950). The polymerization of isobutene by boron trifluoride. Transactions of the Faraday Society, 46, 327-331.

- Vicevic, M., Jachuck, R. J. J., Scott, K., Clark, J. H., & Wilson, K. (2004). Rearrangement of α-pinene oxide using a surface catalysed spinning disc reactor (SDR). Green Chemistry, 6(10), 533-537.

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

-

Digital Commons@ETSU. (2022). Friedel-Crafts alkylation of benzene with a superacid catalyst. Retrieved from [Link]

-

MedCrave. (2019). Boron trifluoride etherate in organic synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). The polymerization of isobutene by boron trifluoride. Retrieved from [Link]

-

MedCrave. (2019). Boron trifluoride etherate in organic synthesis. Retrieved from [Link]

-

ResearchGate. (2015). Thermodynamic Analysis of Benzene Alkylation with Ethylene. Retrieved from [Link]

-

Wikipedia. (n.d.). Hans Meerwein. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

-

AWS. (n.d.). Esterification Experiment. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Boron Trifluoride⋅Diethyl Ether-Catalyzed Etherification of Alcohols: A Metal-Free Pathway to Diphenylmethyl Ethers. Retrieved from [Link]

-

RSC Publishing. (2004). Mechanism of the boron trifluoride etherate-catalysed rearrangement of an acyclic trisubstituted epoxide to a carbonyl compound. Retrieved from [Link]

-

Aston Research Explorer. (n.d.). Rearrangement of α-pinene oxide using a surface catalysed spinning disc reactor (SDR). Retrieved from [Link]

-

RSC Publishing. (1950). The polymerization of isobutene by boron trifluoride. Retrieved from [Link]

-

disserCat. (n.d.). Синтез бутилкаучука в трубчатом турбулентном реакторе. Retrieved from [Link]

-

YouTube. (2017, December 6). Friedel-Crafts Alkylation of Benzene: EAS Mechanism Made Easy! Retrieved from [Link]

-

YouTube. (2016, January 7). Esterification Synthesis Lab - Banana, Wintergreen, Flowers. Retrieved from [Link]

-

PubChem. (n.d.). Boron trifluoride etherate. Retrieved from [Link]

Sources

- 1. Rearrangement of α-pinene oxide using a surface catalysed spinning disc reactor (SDR) - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Boron trifluoride etherate - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The polymerization of isobutene by boron trifluoride - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 7. mt.com [mt.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. orgsyn.org [orgsyn.org]

- 13. medcraveonline.com [medcraveonline.com]

Methodological & Application

Application Notes and Protocols for Cationic Polymerization using Trifluoro(oxolan-1-ium-1-yl)boranuide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive technical guide for utilizing trifluoro(oxolan-1-ium-1-yl)boranuide, also known as boron trifluoride tetrahydrofuran complex (BF₃·THF), as an initiator in cationic polymerization. This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge, practical protocols, and critical insights necessary for the successful synthesis of polymers with controlled architectures and functionalities.

Introduction: The Advantage of this compound in Cationic Polymerization

Cationic polymerization is a powerful technique for the synthesis of polymers from a variety of monomers, including alkenes with electron-donating substituents and heterocyclic compounds. The choice of initiator is paramount in controlling the polymerization process, influencing key polymer characteristics such as molecular weight, molecular weight distribution (polydispersity), and end-group functionality.

This compound (BF₃·THF) has emerged as a versatile and effective initiator for cationic polymerization. It is a commercially available, relatively stable Lewis acid complex that offers several advantages:

-

Controlled Initiation: The complex allows for a more controlled initiation compared to gaseous boron trifluoride (BF₃), which can be difficult to handle and can lead to explosive polymerizations.

-

Versatility: It can be used to polymerize a range of monomers, most notably vinyl ethers and isobutylene, to produce polymers with valuable properties for various applications.

-

Living Polymerization Potential: Under specific conditions, BF₃·THF can facilitate living cationic polymerization, enabling the synthesis of well-defined block copolymers and other complex architectures.[1]

This guide will delve into the mechanistic intricacies of BF₃·THF-initiated polymerization, provide detailed experimental protocols for key monomers, and explore the potential applications of the resulting polymers, particularly in the field of drug delivery.

Mechanistic Insights: The Role of BF₃·THF in Cationic Polymerization

The initiation of cationic polymerization by BF₃·THF is not a simple, direct addition of the complex to the monomer. The process typically requires the presence of a co-initiator, often a protic species like water or an alcohol.[2] The co-initiator reacts with the Lewis acid (BF₃) to form a complex that generates the initiating carbocation.

The general mechanism can be broken down into the following key stages:

-

Initiator Complex Formation: The Lewis acid, BF₃, from the THF complex, reacts with a co-initiator (e.g., H₂O) to form a proton-donating complex.

-

Initiation: The proton from the complex adds to the monomer, generating a carbocationic active center. The counter-ion is a complex species derived from the Lewis acid and the co-initiator (e.g., [BF₃OH]⁻).

-

Propagation: The carbocationic chain end attacks another monomer molecule, adding it to the growing polymer chain and regenerating the carbocation at the new chain end.

-

Chain Transfer and Termination: These are competing reactions that can limit the molecular weight and "livingness" of the polymerization. Chain transfer to monomer is a common event. Termination can occur through reaction with impurities or by rearrangement of the counter-ion.

The nature of the solvent and the counter-ion significantly impacts the stability of the propagating carbocation and the overall kinetics of the polymerization. Non-polar or mildly polar solvents are often employed to maintain a balance between ion-pair separation and stability.

Diagram of the Initiation and Propagation Mechanism

Caption: Initiation and propagation steps in cationic polymerization initiated by BF₃·THF and a co-initiator.

Experimental Protocols

The following protocols provide a starting point for the cationic polymerization of vinyl ethers and isobutylene using this compound. It is crucial to note that these reactions are highly sensitive to impurities, especially water. Therefore, all glassware should be rigorously dried, and solvents and monomers should be purified and dried before use.

Protocol 1: Controlled Polymerization of Isobutyl Vinyl Ether

This protocol is designed to achieve a controlled polymerization of isobutyl vinyl ether, yielding a polymer with a relatively narrow molecular weight distribution.

Materials:

-

This compound (BF₃·THF)

-

Isobutyl vinyl ether (IBVE), dried over CaH₂ and distilled

-

Dichloromethane (DCM), dried over CaH₂ and distilled

-

Methanol, anhydrous

-

Nitrogen or Argon gas supply

-

Schlenk line or glovebox for inert atmosphere operations

Experimental Workflow Diagram:

Sources

BF₃·THF as a Catalyst for Friedel-Crafts Alkylation: Application Notes and Protocols for Researchers

Introduction: Re-evaluating Boron Trifluoride Etherate in a Classic Transformation

The Friedel-Crafts alkylation, a cornerstone of organic synthesis for C-C bond formation on aromatic rings, has traditionally been dominated by strong Lewis acids such as aluminum chloride (AlCl₃) and ferric chloride (FeCl₃).[1][2] While potent, these catalysts are not without their drawbacks, including their moisture sensitivity, potential for over-alkylation, and the generation of corrosive byproducts. Boron trifluoride tetrahydrofuran (BF₃·THF), a more moderate and often more selective Lewis acid, presents a compelling alternative for chemists, particularly in the realms of pharmaceutical and fine chemical synthesis where substrate sensitivity and reaction control are paramount.[3]

This guide provides an in-depth exploration of BF₃·THF as a catalyst for Friedel-Crafts alkylation. Moving beyond a simple recitation of steps, we will delve into the mechanistic rationale behind its application, provide detailed, field-tested protocols, and offer insights into its advantages and limitations to empower researchers in designing and executing robust and efficient alkylation strategies.

The Mechanistic Nuances of BF₃·THF Catalysis

The efficacy of BF₃·THF in Friedel-Crafts alkylation stems from its role as a Lewis acid, activating the alkylating agent to generate an electrophile that can be attacked by the electron-rich aromatic ring. The generally accepted mechanism proceeds through the following key stages:

-

Formation of the Electrophile: The boron atom in BF₃ is electron-deficient and readily accepts a lone pair of electrons from the halogen of an alkyl halide (or the oxygen of an alcohol or alkene). This coordination polarizes the C-X (or C-O) bond, weakening it and facilitating the formation of a carbocation or a highly polarized complex.[1]

-

Electrophilic Attack: The generated carbocationic species, a potent electrophile, is then attacked by the π-electrons of the aromatic ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Re-aromatization: A weak base, often the [F₃B-X]⁻ complex or another molecule in the reaction mixture, abstracts a proton from the carbon bearing the new alkyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.

The tetrahydrofuran (THF) in the BF₃·THF complex serves to moderate the reactivity of the boron trifluoride, making it a less aggressive and often more selective catalyst than anhydrous BF₃ gas or stronger Lewis acids like AlCl₃. This moderation can be particularly advantageous in preventing unwanted side reactions.

Diagrammatic Representation of the Catalytic Cycle:

Caption: General workflow of BF₃·THF-catalyzed Friedel-Crafts alkylation.

Advantages and Limitations of BF₃·THF in Friedel-Crafts Alkylation

The choice of a Lewis acid catalyst is critical to the success of a Friedel-Crafts reaction. BF₃·THF offers a unique set of properties that make it a valuable tool in the synthetic chemist's arsenal.

| Feature | Advantages of BF₃·THF | Limitations of BF₃·THF |

| Reactivity | Moderate reactivity often leads to higher selectivity and reduced side reactions such as polyalkylation.[4] | May be less effective for weakly activating or deactivated aromatic rings.[2] |

| Handling | Commercially available as a solution, making it easier and safer to handle than gaseous BF₃ or highly reactive solids like AlCl₃. | Moisture-sensitive; requires anhydrous reaction conditions.[5] |

| Substrate Scope | Generally tolerant of a wider range of functional groups compared to stronger Lewis acids. | Can be inhibited by strongly basic functional groups on the substrate. |

| Rearrangements | While still possible, the milder conditions can sometimes suppress carbocation rearrangements compared to reactions with stronger Lewis acids. | Carbocation rearrangements can still occur, particularly with primary and some secondary alkylating agents.[2] |

| Byproducts | Generates HF as a byproduct, which is corrosive and requires careful handling. | The formation of HF can be a safety and material compatibility concern. |

Experimental Protocols

The following protocols are provided as a starting point for researchers. Optimization of reaction conditions, including temperature, reaction time, and stoichiometry, may be necessary for specific substrates.

Protocol 1: General Procedure for the Alkylation of an Aromatic Hydrocarbon with an Alkyl Halide

This protocol describes a general method for the alkylation of a simple arene, such as toluene, with a tertiary alkyl halide.

Materials:

-

Aromatic hydrocarbon (e.g., toluene)

-

Alkyl halide (e.g., t-butyl chloride)

-

Boron trifluoride tetrahydrofuran complex (BF₃·THF)

-

Anhydrous dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask equipped with a magnetic stir bar and a reflux condenser

-

Inert atmosphere (nitrogen or argon) setup

-

Standard glassware for workup and purification

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add the aromatic hydrocarbon (1.0 eq) and anhydrous DCM.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add BF₃·THF (1.1 eq) to the stirred solution.

-

Add the alkyl halide (1.2 eq) dropwise to the reaction mixture over 15 minutes.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding it to a stirred, ice-cold saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Intramolecular Friedel-Crafts Alkylation for the Synthesis of Tetralin Derivatives

Intramolecular Friedel-Crafts reactions are powerful tools for the construction of cyclic systems. BF₃·THF is often an effective catalyst for these transformations.[6][7]

Materials:

-

Substituted arylalkanol or arylalkyl halide (e.g., 4-phenyl-1-butanol)

-

Boron trifluoride tetrahydrofuran complex (BF₃·THF)

-

Anhydrous solvent (e.g., dichloromethane or nitromethane)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Standard reaction and purification glassware

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the starting material (1.0 eq) in the anhydrous solvent.

-

Cool the solution to the desired temperature (typically between 0 °C and room temperature).

-

Add BF₃·THF (1.2-2.0 eq) dropwise to the stirred solution.

-

Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.

-

Once the starting material is consumed, carefully quench the reaction with a saturated solution of sodium bicarbonate.

-

Perform a standard aqueous workup as described in Protocol 1.

-

Purify the resulting cyclic product by column chromatography.

Applications in Drug Development and Pharmaceutical Synthesis

The selectivity and mildness of BF₃·THF make it a valuable reagent in the synthesis of complex molecules, including pharmaceutical intermediates. For instance, Friedel-Crafts reactions are integral to the synthesis of various drug molecules. While specific industrial processes are often proprietary, the principles of BF₃·THF catalysis can be applied to the synthesis of key structural motifs found in pharmaceuticals. For example, the synthesis of precursors to non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen involves a Friedel-Crafts acylation, and milder catalysts like BF₃·THF could be explored in analogous alkylation strategies for related structures.[8][9]

Safety and Handling Considerations

Boron trifluoride tetrahydrofuran is a corrosive and moisture-sensitive reagent that should be handled with appropriate safety precautions in a well-ventilated fume hood.[5]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: BF₃·THF reacts with water, releasing toxic and corrosive fumes. Ensure all glassware is dry and the reaction is performed under an inert atmosphere.

-

Quenching: Quench reactions slowly and carefully, preferably in an ice bath, to control any exothermic processes.

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion